molecular formula C22H15BrCl2N2O4 B11542903 4-[(Z)-{2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

4-[(Z)-{2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

Cat. No.: B11542903
M. Wt: 522.2 g/mol
InChI Key: PBTXJXUQMGJEKQ-ZRGSRPPYSA-N
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Description

4-[(Z)-{[2-(4-BROMO-2-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and phenoxy groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-{[2-(4-BROMO-2-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromo-2-chlorophenol with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with 2-chlorobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-{[2-(4-BROMO-2-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(Z)-{[2-(4-BROMO-2-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Z)-{[2-(4-BROMO-2-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: Shares similar structural features but lacks the acetylated and benzoate groups.

    2-Chlorobenzoic acid: Contains the benzoate moiety but lacks the bromine and chlorine substituents.

Uniqueness

4-[(Z)-{[2-(4-BROMO-2-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is unique due to its combination of bromine, chlorine, and phenoxy groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H15BrCl2N2O4

Molecular Weight

522.2 g/mol

IUPAC Name

[4-[(Z)-[[2-(4-bromo-2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C22H15BrCl2N2O4/c23-15-7-10-20(19(25)11-15)30-13-21(28)27-26-12-14-5-8-16(9-6-14)31-22(29)17-3-1-2-4-18(17)24/h1-12H,13H2,(H,27,28)/b26-12-

InChI Key

PBTXJXUQMGJEKQ-ZRGSRPPYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N\NC(=O)COC3=C(C=C(C=C3)Br)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Br)Cl)Cl

Origin of Product

United States

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